molecular formula C10H9F3N4O2 B3013175 2-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid CAS No. 929974-79-8

2-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid

Cat. No.: B3013175
CAS No.: 929974-79-8
M. Wt: 274.203
InChI Key: YMGVPUQKMKKFEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid is a high-purity chemical reagent designed for pharmaceutical and medicinal chemistry research. This compound belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class of heterocycles, a scaffold of significant interest in drug discovery due to its structural similarity to purines, which allows it to function as a potential bioisostere . The TP core is known for its versatile properties, including the ability to act as a metal-chelating ligand and its application in the design of compounds targeting various enzymes . Researchers are exploring similar TP derivatives for a range of therapeutic applications. Notably, some TP-based compounds have demonstrated promising anti-tumor activities in vitro against human cancer cell lines , while others have been investigated as novel inhibitors of viral enzymes, such as the HIV-1 Reverse Transcriptase-Associated Ribonuclease H . The specific substitutions at the 5, 6, and 7 positions of the TP core are critical for modulating biological activity and physicochemical properties . This acetic acid-functionalized derivative provides a versatile handle for further synthetic modification, making it a valuable building block for constructing more complex molecules in hit-to-lead optimization campaigns. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate care and safety precautions in a laboratory setting.

Properties

IUPAC Name

2-[5,7-dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N4O2/c1-4-6(3-7(18)19)5(2)17-9(14-4)15-8(16-17)10(11,12)13/h3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGVPUQKMKKFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NC(=NN12)C(F)(F)F)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929974-79-8
Record name 2-[5,7-dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

Types of Reactions

2-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that triazolo-pyrimidine derivatives exhibit significant anticancer properties. The compound has been explored for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. Studies have shown that modifications in the triazolo-pyrimidine structure can enhance cytotoxicity against specific cancer types.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy against bacteria and fungi makes it a candidate for further development as an antimicrobial agent. The trifluoromethyl group is believed to enhance the lipophilicity of the compound, improving its cell membrane permeability.

Enzyme Inhibition

Recent studies have focused on the compound's role as an enzyme inhibitor. It has been evaluated for its ability to inhibit various kinases and phosphatases involved in signal transduction pathways linked to cancer progression and other diseases.

Drug Development

The synthesis of 2-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid is often used as a precursor in the development of novel pharmaceuticals. Its structural features allow for further modifications that can lead to new drug candidates with enhanced efficacy and reduced side effects.

Material Science

The compound's unique chemical properties make it suitable for applications in material science, particularly in the development of functional materials with specific electronic or optical properties.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values lower than standard chemotherapeutics.
Study BAntimicrobial EffectsShowed effective inhibition against MRSA strains with a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics.
Study CEnzyme InhibitionIdentified as a potent inhibitor of protein kinase B (AKT), suggesting potential applications in targeted cancer therapies.

Mechanism of Action

The mechanism of action of 2-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition can lead to the suppression of tumor cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key derivatives and their modifications are summarized below:

Compound Name/ID Substituents Molecular Weight (g/mol) Key Modifications Biological Activity
Target Compound 5,7-dimethyl; 2-CF₃; 6-acetic acid 206.2 Reference compound Potential herbicidal/antitumor
8b () 5,7-dimethyl; 2-CF₃; 2-fluoro-6-(CF₃)benzenesulfonamide Not reported Sulfonamide linker Herbicidal (higher activity than methoxy analog 8a)
Compound 5 () 5,7-dimethyl; 2-CF₃; propanamide linked to 7-nitroquinolin-3-yl 445.4 Extended aromatic system SLC16A3 inhibitor (61.1% yield)
7-CF₃; 2-acetic acid Not reported Trifluoromethyl at position 7 Unknown (structural isomer)
5,7-dimethyl; 2-methylsulfanyl; 6-acetic acid Not reported Methylsulfanyl substitution Not evaluated (potential altered reactivity)

Key Observations :

  • Sulfonamide Derivatives (8a, 8b) : The sulfonamide group in 8b enhances herbicidal activity compared to methoxy-substituted analogs, likely due to improved target binding.
  • Propanamide Hybrids (): The addition of a nitroquinoline moiety increases molecular weight (~445 g/mol) and introduces π-π stacking interactions, critical for enzyme inhibition.

Biological Activity

2-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings, highlighting its mechanisms of action, structure-activity relationships (SAR), and therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of triazolo-pyrimidines, characterized by the presence of a triazole ring fused with a pyrimidine structure. Its molecular formula is C10H10F3N5O2, and it has a molecular weight of approximately 303.22 g/mol. The trifluoromethyl group enhances its lipophilicity and may influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of triazolo-pyrimidines can inhibit cancer cell proliferation. For instance, structural modifications on the triazolo ring have led to compounds with improved potency against specific cancer cell lines, including HeLa and L363 cells .
  • Antiviral Properties : The compound has been evaluated for antiviral activity against HIV-1. Certain derivatives have demonstrated inhibitory effects on RNase H activity, which is crucial for viral replication .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in cellular signaling pathways has been noted. For example, certain analogs have shown inhibition of Polo-like kinase 1 (Plk1), which is significant in cancer therapy due to its role in cell cycle regulation .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the triazole and pyrimidine rings significantly affect the biological activity of the compound. Key findings include:

  • Substituent Effects : The introduction of various substituents at specific positions on the triazole or pyrimidine rings can enhance or diminish biological activity. For example, compounds with bulky groups at the C-2 position maintain RNase H inhibitory activity while showing reduced cytotoxicity .
  • Fluorination Impact : The presence of trifluoromethyl groups has been associated with increased potency in certain derivatives, likely due to enhanced binding affinity to target enzymes or receptors .

Case Studies

Several studies have documented the effects of this compound in vitro and in vivo:

  • Anticancer Activity Study :
    • A study evaluated the effectiveness of various triazolo-pyrimidine derivatives against breast cancer cell lines. The lead compound exhibited an IC50 value of 4.1 µM against MCF-7 cells, demonstrating significant antiproliferative effects compared to control groups .
  • Antiviral Evaluation :
    • In vitro assays conducted on MT4 cells showed that certain derivatives inhibited HIV-1 replication with IC50 values ranging from 13.1 µM to 17.7 µM. This suggests potential as a therapeutic agent against HIV .
  • Enzyme Inhibition Assays :
    • Compounds were tested for their ability to inhibit Plk1 activity using ELISA-based assays. Results indicated that certain modifications led to enhanced inhibitory effects without affecting selectivity toward other kinases like Plk2 and Plk3 .

Data Tables

CompoundActivity TypeIC50 Value (µM)Reference
Compound AAnticancer (MCF-7)4.1
Compound BAntiviral (HIV)13.1
Compound CEnzyme Inhibition (Plk1)20.5

Q & A

Q. What synthetic strategies are most effective for optimizing the yield of 2-[5,7-dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid?

  • Methodological Answer : The synthesis of triazolopyrimidine derivatives often involves cyclocondensation reactions. For example, similar compounds (e.g., triazolo[1,5-a]pyrimidinones) are synthesized by reacting 3-amino-1,2,4-triazoles with ethyl chloroacetoacetate in acetic acid under microwave irradiation (180°C, 20–60 min) . To optimize yield:
  • Vary molar ratios of reactants (e.g., 1:2 triazole:ester ratio).
  • Use polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency.
  • Monitor reaction progress via TLC with ethyl acetate/light petroleum (3:7) as the mobile phase .

Q. What spectroscopic techniques are essential for structural characterization of this compound?

  • Methodological Answer :
  • NMR : Use 1H^1 \text{H}, 13C^{13} \text{C}, and 19F^{19} \text{F} NMR to confirm substituent positions and trifluoromethyl group integration. For ambiguous signals, employ 2D NMR (e.g., COSY, HSQC) .
  • Mass Spectrometry : High-resolution MS (HRMS) or LC-MS to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal structures for absolute configuration confirmation, as demonstrated in analogous triazolopyrimidine derivatives .

Q. How should researchers handle safety and stability concerns during experimental work?

  • Methodological Answer :
  • Safety : Use fume hoods and PPE due to potential toxicity of trifluoromethyl groups. Refer to SDS guidelines for related compounds, such as handling acetic acid derivatives in well-ventilated areas .
  • Stability : Store the compound at –20°C under inert gas (argon) to prevent hydrolysis of the trifluoromethyl group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound (e.g., ambiguous 1H^1 \text{H}-NMR signals)?

  • Methodological Answer :
  • Deuterium Exchange : Identify exchangeable protons (e.g., NH or OH groups) by comparing spectra in D2_2O vs. DMSO-d6_6.
  • Variable Temperature NMR : Resolve overlapping signals by acquiring spectra at elevated temperatures (e.g., 50°C).
  • Computational Modeling : Compare experimental 19F^{19} \text{F} shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

  • Methodological Answer : Adopt a tiered approach inspired by environmental chemistry frameworks :
  • Phase 1 (Lab) : Assess hydrolysis (pH 4–9 buffers, 25–50°C), photolysis (UV light, 254 nm), and soil sorption (OECD 106 batch tests).
  • Phase 2 (Field) : Use randomized block designs with split-split plots to evaluate degradation in soil/water matrices over seasons, similar to agrochemical studies .
  • Analytics : Employ LC-MS/MS with isotope-labeled internal standards to quantify trace metabolites.

Q. How can mechanistic studies elucidate the biological activity of this triazolopyrimidine derivative?

  • Methodological Answer :
  • In Vitro Assays : Screen against enzyme targets (e.g., kinases, cytochrome P450) using fluorescence polarization or SPR. For antimicrobial activity, use microdilution assays (CLSI guidelines) .
  • Molecular Docking : Perform in silico docking (AutoDock Vina) to predict binding modes to receptors (e.g., triazolopyrimidines targeting folate pathways) .
  • Metabolomics : Track cellular uptake and metabolism in HepG2 cells using 13C^{13} \text{C}-labeled compound and LC-HRMS .

Q. What strategies address low reproducibility in synthetic batches (e.g., variable purity)?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction intermediates.
  • Purification : Use preparative HPLC with C18 columns (MeCN/H2_2O + 0.1% TFA) for high-purity isolation. Validate purity via qNMR with maleic acid as an internal standard .
  • DoE Optimization : Apply factorial design (e.g., 23^3 design) to test variables like temperature, solvent polarity, and catalyst load .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.